molecular formula C12H12FN3 B2371118 2-(4-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine CAS No. 1250444-39-3

2-(4-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine

Cat. No. B2371118
CAS RN: 1250444-39-3
M. Wt: 217.247
InChI Key: NMOIOASRYKZXLK-UHFFFAOYSA-N
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Description

“2-(4-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine” is a chemical compound with the CAS Number: 1250444-39-3 . It has a molecular weight of 217.25 .


Synthesis Analysis

The synthesis of similar compounds, such as triazolo[4,3-a]pyrazine derivatives, involves various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Molecular Structure Analysis

The molecular structure of similar compounds, such as triazolo[4,3-a]pyrazine derivatives, was characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds, such as triazolo[4,3-a]pyrazine derivatives, have been studied . For example, for the second substituted site (R2), various types of aldehydes were selected as the reaction reagents, including aliphatic aldehydes, aromatic aldehydes, and heterocyclic aromatic aldehydes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine” include a molecular weight of 217.25 .

Scientific Research Applications

Anticancer Applications

The synthesis of novel derivatives based on 2-(4-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine has been explored for anticancer applications. These derivatives may exhibit cytotoxic effects against cancer cells, making them potential candidates for drug development.

Antiviral Properties

Benzamide-based 5-aminopyrazoles and their fused heterocycles (including pyrazines) have demonstrated notable antiviral activities against the H5N1 influenza virus. Therefore, research into the antiviral potential of 2-(4-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine derivatives could be valuable.

Antibacterial Activity

Triazolo[4,3-a]pyrazine derivatives have been investigated for their antibacterial properties. While not directly related to 2-(4-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine, this information underscores the broader relevance of pyrazine-based compounds in combating bacterial infections .

Bioluminescence Applications

Coelenterazine, a substrate for marine bioluminescence, is derived from a protein called coelenterate. Although not specific to 2-(4-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine, this highlights the diverse applications of pyrazine derivatives in biological systems .

Other Potential Fields

While not directly studied for this compound, pyrazines in general have been associated with various activities, including cardiovascular effects, anti-inflammatory properties, and modulation of cellular processes. Further research could uncover additional applications for 2-(4-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine .

Safety and Hazards

The safety information for “2-(4-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine” includes a GHS07 pictogram and a signal word "Warning" .

Future Directions

The development of new antimicrobial drugs is most needed due to rapid growth in global antimicrobial resistance . Thus, in this context, a series of novel pyrazole/1,2,4-oxadiazole conjugate ester derivatives was synthesized . This could potentially guide future research directions for “2-(4-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine”.

properties

IUPAC Name

2-(4-fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3/c13-10-3-1-9(2-4-10)12-7-11-8-14-5-6-16(11)15-12/h1-4,7,14H,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMOIOASRYKZXLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C3=CC=C(C=C3)F)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a degassed solution of Intermediate 1E (17 g, 55.3 mmol) in methanol (170 mL) was added 10% palladium on carbon (2.94 g, 2.77 mmol) and stirred under H2 atmospheric pressure for 3 h. The reaction mixture was filtered through CELITE® pad, washed with methanol (500 mL) and concentrated. The residue was triturated with diethyl ether (2×100 mL) and the resulting solid was filtered, rinsed with diethyl ether (200 mL) and dried under vacuum to afford Intermediate 1F (9 g, 75%). MS(ES): m/z=218 [M+H]+; 1H NMR (300 MHz, DMSO-d6) δ ppm 7.73-7.87 (m, 2H), 7.13-7.28 (m, 2H), 6.43 (s, 1H), 4.02 (t, J=5.57 Hz, 2H), 3.94 (s, 2H), 3.16 (t, J=5.57 Hz, 2H).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
2.94 g
Type
catalyst
Reaction Step One
Yield
75%

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